![molecular formula C18H20N4O2S B3018605 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide CAS No. 1448037-58-8](/img/structure/B3018605.png)

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

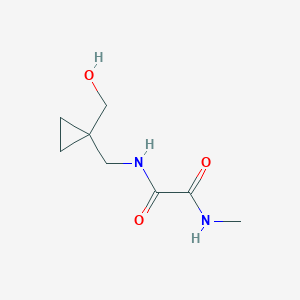

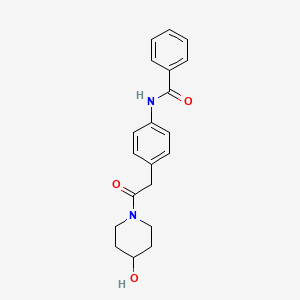

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide is a compound that appears to be related to various sulfonamide derivatives which are known for their diverse range of applications, including the development of polymers and potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the potential characteristics and applications of such sulfonamide derivatives.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including nucleophilic substitution reactions and catalytic reductions. For instance, the synthesis of 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, a monomer used for creating fluorinated polyimides, involves a nucleophilic substitution reaction followed by a catalytic reduction with hydrazine and Pd/C in ethanol . Similarly, the novel monomer N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide used for creating molecularly imprinted polymers is synthesized through a process that likely involves careful selection of reactants and conditions to achieve the desired sulfonamide functionality .

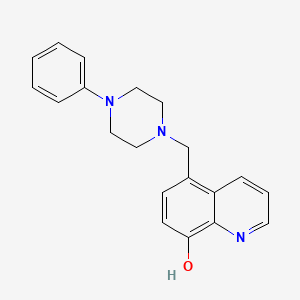

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their properties and applications. For example, the crystal structure of a sulfonamide derivative of tranexamic acid shows that molecules form inversion dimers via hydrogen bonds, and the naphthalene groups are arranged in a herring-bone motif, which could affect the material's physical properties . The molecular structure of sulfonamide compounds is crucial for their interaction with other molecules, as seen in the case of molecularly imprinted polymers, where the structure allows for selective binding of target molecules .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of polymers or biologically active compounds. The reactivity of these compounds can be influenced by factors such as redox potential and steric hindrance. For instance, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with 2,3-dimethylindole under the 1,4-addition scheme leads to the formation of compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are diverse and can be tailored through molecular design. For example, fluorinated polyimides derived from sulfonamide-containing monomers exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for applications requiring these specific properties . The fluorescent properties of N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide make it useful for the detection of specific substances like 2,4-dinitrotoluene .

Scientific Research Applications

Fluorescent Probe Applications

The derivative N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide is used as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This approach offers a simple, sensitive, and rapid determination of binding and the nature of binding, indicating a hydrophobic interaction mechanism (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Molecular Imaging

Another study focuses on the synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732), which is capable of selective targeting, binding, and accumulation within cells undergoing apoptotic cell death. This compound has applications in molecular imaging and monitoring antiapoptotic drug treatments (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, G. Griffiths, 2012).

Coordination Chemistry

Research into cobalt(ii)-sulfonamide complexes reveals how systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to variations in CoN4 coordination geometry, affecting magnetic anisotropy. This study provides insights into the relationship between coordination geometry and magnetic properties (Tao Wu, Yuan‐Qi Zhai, Yi‐Fei Deng, Wei‐Peng Chen, Tao Zhang, Yan‐Zhen Zheng, 2019).

Biochemical Studies

Dansylamide, a sulfonamide derivative, exhibits different fluorescence spectral properties and binding profiles to human carbonic anhydrase I and II, which could aid in designing isozyme-specific inhibitors of carbonic anhydrases (A. Banerjee, Shakila Tobwala, Bratati Ganguly, S. Mallik, D. Srivastava, 2005).

Analytical Chemistry

Dansyl derivatives are utilized in food chemistry for the assay of amino acids in beverages, demonstrating the utility of labeled and unlabeled dansyl-isotopologues in quantitating complex mixtures via isotope dilution mass spectrometric approaches (F. Mazzotti, H. Benabdelkamel, L. Di Donna, C. Athanassopoulos, A. Napoli, G. Sindona, 2012).

Mechanism of Action

Target of Action

The primary target of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide, also known as Dansylamide , is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Dansylamide interacts with its target, Carbonic Anhydrase 2, by binding to the enzyme’s active site

properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-17(13(2)20-18(19-12)22(3)4)21-25(23,24)16-10-9-14-7-5-6-8-15(14)11-16/h5-11,21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCZWQDLASVSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)

![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)